Physicochemical characteristics of (2-Ethoxyethyl) vinyl ether
Physicochemical characteristics of (2-Ethoxyethyl) vinyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical characteristics of (2-Ethoxyethyl) vinyl ether (CAS No: 18861-14-8). The information is presented to support research, development, and application activities involving this compound. This document outlines its known properties, standard experimental protocols for their determination, and relevant chemical pathways.
Core Physicochemical Characteristics
(2-Ethoxyethyl) vinyl ether, also known as 1-ethenoxy-2-ethoxyethane, is a functionalized vinyl ether. Due to a lack of extensive experimental data in publicly available literature, the following tables summarize the computed physicochemical properties for this compound. These values serve as a valuable estimation for experimental design and computational modeling.
General and Physical Properties (Computed)
| Property | Value | Source |
| Molecular Formula | C6H12O2 | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| Exact Mass | 116.083729621 Da | PubChem[1] |
| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Complexity | 52.5 | PubChem[1] |
Predicted Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA (LogP) | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Experimental Protocols for Physicochemical Characterization
Standardized methods are crucial for the accurate and reproducible determination of physicochemical properties. The following sections detail common experimental protocols applicable to liquid organic compounds like (2-Ethoxyethyl) vinyl ether.
Determination of Boiling Point
The boiling point of a liquid is a key indicator of its volatility. A standard method for its determination is gas chromatography, as outlined in ASTM D5399.
Experimental Protocol: Boiling Point Distribution by Gas Chromatography (Based on ASTM D5399)
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Apparatus: A gas chromatograph (GC) equipped with a capillary column and a flame ionization detector (FID) is required.
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Sample Preparation: The liquid sample is prepared by diluting it in a suitable solvent if necessary.
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Chromatographic Conditions:
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Column: A nonpolar capillary column is typically used.
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Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
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Temperature Program: The oven temperature is programmed to ramp up from an initial low temperature to a final high temperature to ensure the elution of all components.
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Injection: A small, precise volume of the sample is injected into the GC inlet.
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Data Analysis: The retention times of the eluting components are correlated with their boiling points by running a calibration mixture of n-alkanes with known boiling points under the same conditions. The boiling range of the sample is determined from the resulting chromatogram.
Determination of Density
Density is a fundamental physical property used for substance identification and purity assessment. The digital density meter method (ASTM D4052) is a precise and widely used technique.
Experimental Protocol: Density by Digital Density Meter (Based on ASTM D4052)
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Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled cell is used.
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Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.
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Sample Introduction: A small volume of the liquid sample is introduced into the U-tube, ensuring no air bubbles are present. This can be done manually with a syringe or using an automated sampler.
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Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample. The instrument's software then converts this reading into a density value.
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Temperature Control: The measurement is performed at a constant, specified temperature, as density is temperature-dependent.
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and characterizing liquids. ASTM D1218 describes a standard method for its measurement.
Experimental Protocol: Refractive Index of Hydrocarbon Liquids (Based on ASTM D1218)
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Apparatus: A calibrated refractometer, such as an Abbe refractometer, is required. The instrument should have a light source (typically a sodium D line at 589 nm) and a means of temperature control.
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Calibration: The refractometer is calibrated using a liquid standard of known refractive index.
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Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
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Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.
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Temperature Correction: The measurement is performed at a controlled temperature. If the measurement temperature deviates from a standard temperature (e.g., 20°C or 25°C), a temperature correction is applied.
Chemical Pathways and Mechanisms
Understanding the synthesis and reactivity of (2-Ethoxyethyl) vinyl ether is essential for its application. The following diagrams illustrate a general synthesis route for vinyl ethers and a common reaction mechanism.
General Synthesis of Vinyl Ethers
Vinyl ethers are commonly synthesized by the reaction of an alcohol with acetylene. This process, known as vinylation, is typically carried out under basic conditions.
Caption: Synthesis of (2-Ethoxyethyl) vinyl ether.
Acid-Catalyzed Hydrolysis of Vinyl Ethers
Vinyl ethers undergo hydrolysis in the presence of an acid catalyst to yield an aldehyde and an alcohol. This reaction proceeds through a carbocation intermediate.
Caption: Hydrolysis of (2-Ethoxyethyl) vinyl ether.
